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Cat. No.: B1683822

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vescalagin and castalagin, two C-
glycosidic ellagitannin stereoisomers of significant interest in pharmacology and drug
development. It details their unique stereochemistry, comparative physicochemical properties,
diverse biological activities, and the experimental methodologies used for their study.

Introduction and Core Structure

Vescalagin and castalagin are complex hydrolyzable tannins first isolated from oak (Quercus)
and chestnut (Castanea) species.[1][2] They are major constituents of the wood used in barrel
making, influencing the chemical composition and sensory properties of aged beverages like
wine and whiskey.[1][3] Structurally, they belong to a distinct group of C-glycosidic
ellagitannins, characterized by an open-chain glucose core linked via a C-C bond to a
nonahydroxytriphenoyl (NHTP) unit. This core is further acylated by the NHTP unit at the O-2,
0-3, and O-5 positions and by a hexahydroxydiphenoyl (HHDP) group at the O-4 and O-6
positions.[2]

The key structural difference between these two molecules lies in their stereochemistry. They
are C-1 epimers, meaning they differ only in the three-dimensional arrangement at the first
carbon of the glucose core.[1][3] This seemingly minor structural variance leads to significant
differences in their chemical reactivity and biological functions.[4][5]
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Stereochemistry and Structural Elucidation

The complete stereostructure of vescalagin and castalagin has been a subject of revision.
Initial structural elucidations in the 1960s and 70s were later refined.[3] Modern computational
methods, including Density Functional Theory (DFT) calculations of NMR spectra and Time-
Dependent DFT (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra, have
been pivotal in confirming their definitive structures.[3][6]

o C-1 Epimerism: Vescalagin possesses the (3-configuration at the anomeric C-1 center, while
castalagin has the a-configuration. This is the primary distinction between the two
diastereoisomers.[1][4]

o Atropisomerism: The bulky NHTP and HHDP moieties are biphenyl systems that exhibit axial
chirality, a phenomenon known as atropisomerism, due to hindered rotation around the
single bond connecting the aromatic rings.[3][7] Reinvestigations have established that the
triphenoyl (NHTP) moieties in both vescalagin and castalagin exist in the (S,R)
configuration.[3][6]

The diagram below illustrates the epimeric relationship between vescalagin and castalagin.
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Figure 1: Epimeric relationship of Vescalagin and Castalagin.

Physicochemical Properties

The difference in configuration at the C-1 position significantly influences the molecules' overall
conformation, leading to distinct physicochemical properties. Conformational analysis has
shown that vescalagin is more hydrophilic and more reactive towards electrophilic reagents
than castalagin.[4][5] This higher reactivity is observed in its greater propensity for oxidation
and thermal degradation.[4]

Property Vescalagin Castalagin Reference
Polarity Greater Lesser [4]
Oxidizability in

) Greater Lesser [4][5]
Solution
Thermodegradability Greater Lesser [415]
Reactivity to ) ]

) More Reactive Less Reactive [4]

Electrophiles
Hydrophilicity More Hydrophilic Less Hydrophilic [4]

Table 1: Comparative Physicochemical Properties of Vescalagin and Castalagin.

Biological Activities and Mechanisms of Action

Vescalagin and castalagin exhibit a broad spectrum of pharmacological activities. Their distinct
stereochemistry often results in different potency levels for various biological targets.

Enzyme Inhibition

Both isomers are known inhibitors of critical cellular enzymes, making them promising
candidates for cancer chemotherapy.

 DNA Topoisomerase Il Inhibition: Vescalagin and castalagin are reported to inhibit DNA
topoisomerase I, an enzyme essential for DNA replication and cell division.[3][8] This activity
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is a key mechanism for many established anticancer drugs.

e Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition: PARP1 is a crucial enzyme in DNA
repair. Its inhibition is a promising strategy for treating cancers with specific DNA repair
defects (e.g., BRCA mutations). Castalagin, in particular, has been identified as a potent
PARP1 inhibitor, functioning as a dual inhibitor of both PARP1 and DNA topoisomerase 11.[8]

[°]

Compound Target Enzyme ICs0 | Ki Reference

Vescalagin PARP1 ICs0: 2.67 UM [9]

ICs0: 0.86 uM; Ki: 1.64

Castalagin PARP1 )
UM (Mixed Type)

Table 2: Comparative Enzyme Inhibitory Activities.

Anti-inflammatory Effects

The isomers have demonstrated significant anti-inflammatory properties, primarily through the
modulation of the NF-kB signaling pathway. In human gastric epithelial cells infected with
Helicobacter pylori, both vescalagin and castalagin inhibit the release of the pro-inflammatory
chemokine Interleukin-8 (IL-8).[10][11] This effect is attributed, at least in part, to the
attenuation of NF-kB signaling.[10] Castalagin has also been shown to downregulate genes
involved in other inflammatory pathways like AP-1.[10]
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Figure 2: Inhibition of the NF-kB signaling pathway.

Antibacterial Activity

Vescalagin and castalagin possess potent bactericidal activity, notably against methicillin-
resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).
[12][13] Their mechanism of action appears to involve the disruption of the bacterial cell wall by
modulating the normal assembly of peptidoglycans, leading to cell death.[13][14] They are also
effective at inhibiting the formation of bacterial biofilms and disrupting pre-formed ones.[13]
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Compound Bacterial Strain MIC (pg/mL) Reference
Vescalagin S. aureus (MRSA) 500 - 533 [12]
Castalagin S. aureus (MRSA) 500 - 700 [12]
) S. epidermidis N
Vescalagin Not specified [13]
(MRSE)
) S. epidermidis B
Castalagin Not specified [13]
(MRSE)
Vescalagin/Castalagin ~ P. aeruginosa Active [13]

Table 3: Minimum Inhibitory Concentrations (MIC) against Selected Bacteria. (Note: Ranges
reflect values from different studies).

Inhibition of Osteoclastogenesis

Castalagin has been shown to inhibit the differentiation of osteoclasts, the cells responsible for
bone resorption.[15] This effect is achieved by blocking a wide range of signaling pathways
stimulated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key
regulator of osteoclast formation. Castalagin suppresses the RANKL-induced phosphorylation
of Akt, MAPKs (Erk, JNK, p38), and IkBa, ultimately decreasing the protein levels of NFATc1,
the master transcription factor for osteoclast differentiation.[15][16]
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Figure 3: Castalagin's multi-target inhibition of osteoclast signaling.

Neuroprotective and Antitumor Activities
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o Neuroprotection: Both isomers can protect neuronal cells (SH-SY5Y) from death mediated
by toxic amyloid-beta42 (AB42) oligomers, which are implicated in Alzheimer's disease.
Vescalagin is reportedly more effective, which is attributed to the spatial orientation of its C-
1 hydroxyl group enhancing its ability to remodel the secondary structure of the toxic
oligomers.[17][18]

» Antitumor Activity: Beyond direct enzyme inhibition, castalagin has been shown to exert
antitumor effects and potentiate anti-PD-1 immunotherapy by modulating the gut microbiota.
It acts as a prebiotic, enriching beneficial bacteria such as Ruminococcaceae.[19]

Experimental Protocols

The study of vescalagin and castalagin involves sophisticated extraction, separation, and
analytical techniques.

Isolation and Purification

A general workflow for isolating these compounds is outlined below. The source material can
include leaves of Syzygium samarangense, cork water extracts, or chestnut/oak wood.[9][13]
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General Workflow for Isolation and Analysis
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Figure 4: Experimental workflow for isolation and analysis.
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Protocol Detail: Isolation from Syzygium samarangense[9]

Extraction: Dried and powdered leaves are extracted with a solvent such as methanol.

o Solvent Partitioning: The crude extract is suspended in water and partitioned successively
with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove impurities. The
active compounds typically remain in the aqueous or ethyl acetate fractions.

e Column Chromatography: The enriched fraction is subjected to column chromatography over
a resin like Diaion HP-20, eluting with a stepwise gradient of methanol in water.

e Preparative HPLC: Fractions containing the target compounds are further purified using
reversed-phase preparative High-Performance Liquid Chromatography (HPLC) to yield pure
vescalagin and castalagin.

Structural Characterization

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
determining the carbon skeleton and the relative stereochemistry.[20][21] Specific coupling
constants, such as between H-1 and H-2, are critical for differentiating the anomeric
configuration (e.g., experimental values of ~2.3 Hz for vescalagin and ~4.6 Hz for
castalagin).[3]

e Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to
confirm the molecular formula (Ca1H26026) and mass (934.63 g/mol ) of the isomers.[9][21]
[22]

 Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute
configuration of chiral molecules, particularly the atropisomerism of the biphenyl linkages in
the NHTP and HHDP moieties.[3]

Biological Assays

o PARP1 Inhibition Assay: The inhibitory activity is measured using commercially available
colorimetric or chemiluminescent assay kits. The assay typically involves incubating
recombinant human PARP1 enzyme with the test compound, NAD+, and histone-coated
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plates. The amount of poly(ADP-ribosyl)ation (PAR) is then quantified, and 1Cso values are
calculated from dose-response curves.[9]

» Antibacterial Susceptibility Testing (MIC Determination): The Minimum Inhibitory
Concentration (MIC) is determined using the broth microdilution method according to CLSI
guidelines. Briefly, serial twofold dilutions of the test compounds are prepared in a 96-well
microtiter plate with cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum
is added to each well. The MIC is defined as the lowest concentration of the compound that
completely inhibits visible bacterial growth after incubation (e.g., 24 hours at 37°C).[13]

o Cell-Based Inflammation Assay (IL-8 Release): Human gastric epithelial cells (e.g., GES-1)
are cultured and then infected with H. pylori or stimulated with TNF-a in the presence or
absence of vescalagin/castalagin. After an incubation period (e.g., 24 hours), the cell culture
supernatant is collected. The concentration of secreted IL-8 is quantified using a specific
Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]

Conclusion and Future Directions

Vescalagin and castalagin are structurally similar yet functionally distinct stereocisomers with
significant therapeutic potential. The C-1 epimeric configuration dictates their conformation,
reactivity, and potency across a range of biological targets, including enzymes involved in
cancer, bacterial cell wall synthesis, and signaling pathways in inflammation and bone
metabolism. Castalagin often emerges as the more potent isomer in enzyme inhibition and
osteoclastogenesis, while vescalagin shows advantages in neuroprotection.

Future research should focus on:

o Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to probe the specific
roles of different hydroxyl groups and the impact of stereochemistry on activity.

o Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution,
metabolism, and excretion (ADME) profiles of these large polyphenolic molecules to assess
their viability as oral therapeutics.

« In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models for
cancer, infectious diseases, inflammatory disorders, and neurodegeneration.
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o Synergistic Effects: Exploring combinations with existing drugs, such as antibiotics or
chemotherapeutics, to enhance efficacy and overcome resistance.

This detailed understanding of vescalagin and castalagin provides a solid foundation for drug
development professionals to harness the therapeutic potential of these complex natural
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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